
(S)-Imazamox
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s chemical formula, its molecular weight, and its IUPAC name.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants and conditions.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents.科学的研究の応用
Plant Physiology and Response to (S)-Imazamox
Alterations in Plant Growth and Metabolism : Studies have shown that (S)-Imazamox affects the acetohydroxyacid synthase (AHAS) activity in plants, which is crucial for the biosynthesis of branched-chain amino acids. For instance, in common beans (Phaseolus vulgaris), (S)-Imazamox application resulted in decreased AHAS activity in young tissues, indicating that the herbicide primarily targets growing areas of the plant. This alteration affects amino acid balance and may not significantly impact the total plant dry weight shortly after application (García-Garijo et al., 2012).
Herbicide Management and Soil Interaction
Controlled Release Formulations : Research into imazamox-clay complexes, such as those with chitosan- and iron(III)-modified smectites, demonstrates potential for creating nanoformulations that offer controlled release of imazamox. Such formulations can reduce soil leaching and environmental impact while maintaining herbicidal efficacy against root-parasitic plants like Orobanche spp. (Cabrera et al., 2016).
Soil Persistence and Rotational Crop Safety : The persistence of (S)-Imazamox in soil and its impact on subsequent rotational crops have been a subject of study. Research indicates that soil pH and moisture levels can significantly affect (S)-Imazamox degradation, with lower pH and reduced moisture limiting its breakdown. This has implications for crop rotation planning, especially in areas with low rainfall and acidic soils (Ball et al., 2003).
Environmental and Ecological Considerations
Biodegradation and Environmental Remediation : The degradation of (S)-Imazamox by microbial action has been explored as a method for remediation of contaminated soils. Strains of Streptomycetaceae have been identified that can effectively degrade (S)-Imazamox, potentially shortening its half-life in soil and mitigating phytotoxicity to subsequent crops (Ge et al., 2022).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It includes its toxicity, flammability, and any precautions that need to be taken while storing, handling, and disposing of it.
将来の方向性
This could involve potential new applications for the compound, or new methods of synthesizing it more efficiently or sustainably.
Please note that this is a general approach and some steps might not be applicable depending on the nature and use of the compound. For instance, if “(S)-Imazamox” is not a biologically active compound, it might not have a “Mechanism of Action”. Similarly, “Future Directions” might not be relevant if the compound is not currently a focus of research interest.
特性
CAS番号 |
355838-61-8 |
|---|---|
製品名 |
(S)-Imazamox |
分子式 |
C15H19N3O4 |
分子量 |
305.334 |
IUPAC名 |
5-(methoxymethyl)-2-[(4S)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/t15-/m0/s1 |
InChIキー |
NUPJIGQFXCQJBK-HNNXBMFYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=N1)C2=NC=C(C=C2C(=O)O)COC)C |
同義語 |
5-Methoxymethyl-2-((4S)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl) Nicotinic Acid; 2-[(4S)-4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



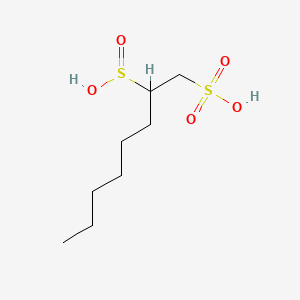
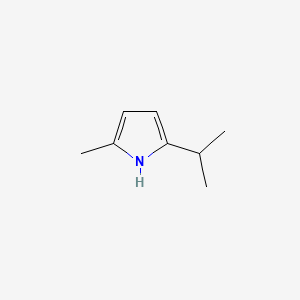
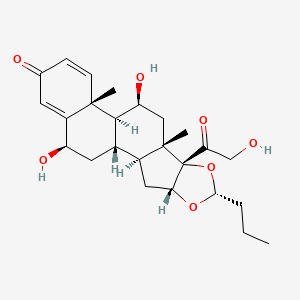
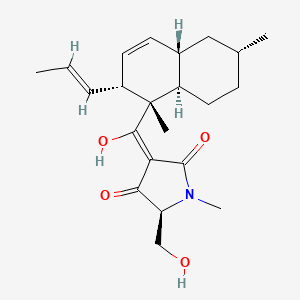
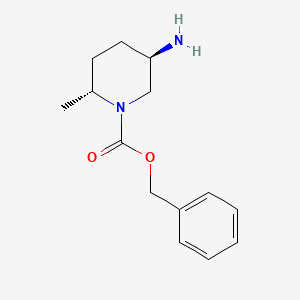
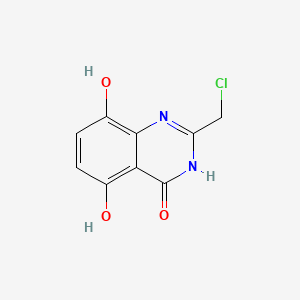
![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)
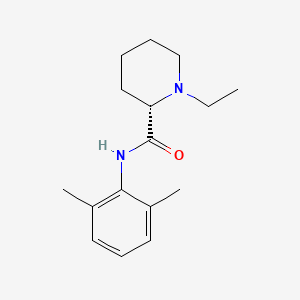
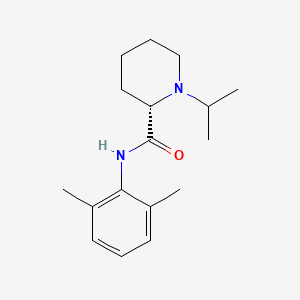
![2-Methyl-6-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B570573.png)